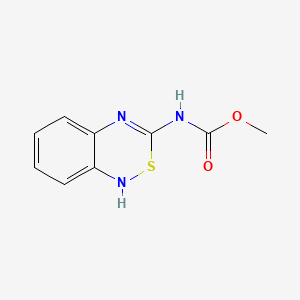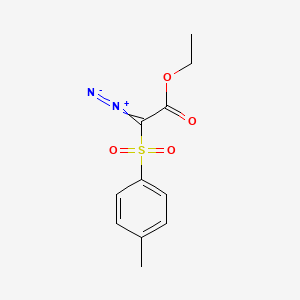
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is a complex organic compound known for its unique chemical structure and reactivity. This compound features a diazonium group, an ethoxy group, and a sulfonyl group attached to an aromatic ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate typically involves the diazotization of an aromatic amine precursor. The process begins with the nitration of 4-methylbenzenesulfonic acid to introduce a nitro group. This is followed by reduction to form the corresponding amine. The amine is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt. Finally, the ethoxy group is introduced through an ethoxylation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate undergoes various chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl₂, Br₂) and acids (H₂SO₄) are commonly used.
Nucleophilic Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, ethers, and various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, while the ethoxy group can be displaced by electrophiles. These interactions enable the compound to participate in a wide range of chemical reactions, targeting specific molecular pathways and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzenesulfonyl Chloride: Similar in structure but lacks the diazonium and ethoxy groups.
Ethyl p-Toluenesulfonate: Contains the ethoxy and sulfonyl groups but lacks the diazonium group.
p-Nitroanisole: Contains an ethoxy group and an aromatic ring but has a nitro group instead of a sulfonyl group.
Uniqueness
2-Diazonio-1-ethoxy-2-(4-methylbenzene-1-sulfonyl)ethen-1-olate is unique due to the presence of both diazonium and sulfonyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
28525-08-8 |
|---|---|
Molekularformel |
C11H12N2O4S |
Molekulargewicht |
268.29 g/mol |
IUPAC-Name |
ethyl 2-diazo-2-(4-methylphenyl)sulfonylacetate |
InChI |
InChI=1S/C11H12N2O4S/c1-3-17-11(14)10(13-12)18(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
PMKCGVRMXOWDQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


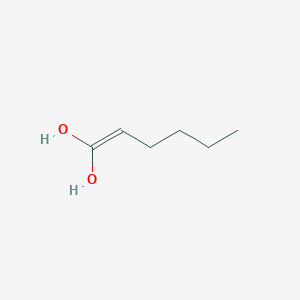

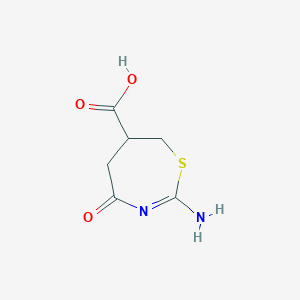

![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
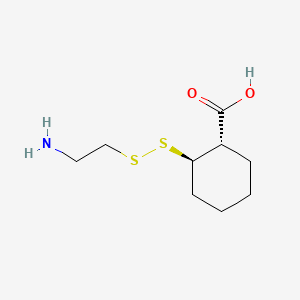
![cycloheptyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682766.png)
![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
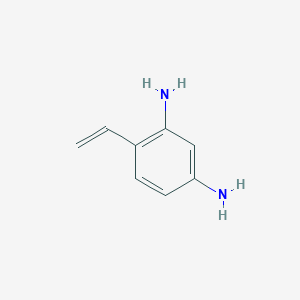

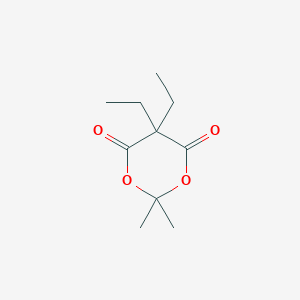
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
